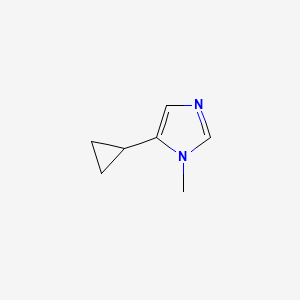

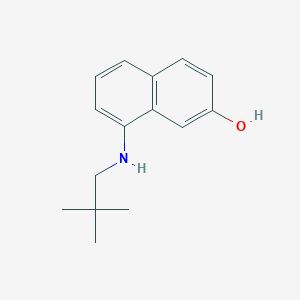

![molecular formula C21H16ClNO4S B2440260 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 4-chlorobenzenecarboxylate CAS No. 303988-37-6](/img/structure/B2440260.png)

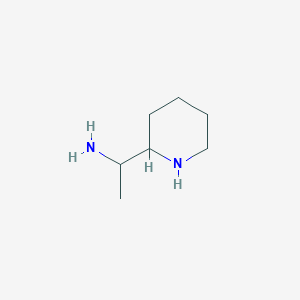

4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 4-chlorobenzenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 4-chlorobenzenecarboxylate is a useful research compound. Its molecular formula is C21H16ClNO4S and its molecular weight is 413.87. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photosensitive Protecting Groups

4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 4-chlorobenzenecarboxylate, similar to other nitrobenzyl-based compounds, has potential applications as a photosensitive protecting group in synthetic chemistry. Photosensitive protecting groups are utilized for the temporary protection of reactive sites in molecules during synthetic procedures, allowing for specific reactions to occur at other sites. Once the desired transformations are completed, the protecting group can be removed by irradiation with light, revealing the functional group in its active form. This strategy is particularly useful in the synthesis of complex organic molecules, where selective reactivity is required. Compounds like 2-nitrobenzyl and 3-nitrophenyl derivatives have shown promise in this area, suggesting that similar compounds could be developed for specific applications in synthetic chemistry and material science (B. Amit, U. Zehavi, A. Patchornik, 1974).

Analytical Methods for Antioxidant Activity

The chemical structure of this compound suggests that it could have implications in the study of antioxidants, although it does not directly pertain to antioxidant activity. Analytical methods used in determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, are essential in assessing the efficacy of compounds in neutralizing free radicals. While the compound itself may not be an antioxidant, the methodologies for evaluating antioxidant capacities are relevant to understanding its potential indirect effects or applications in research focused on oxidative stress and related physiological phenomena (I. Munteanu, C. Apetrei, 2021).

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are used for the degradation of recalcitrant compounds in water treatment, and nitro-aromatic compounds like 3-nitrobenzanthrone have been subjects of study for their degradation pathways, by-products, and biotoxicity. Understanding the chemical behavior of similar compounds under AOP conditions can inform the treatment of water contaminants and the environmental impact of nitro-aromatic compounds. This includes the generation of different kinetics, mechanisms, and by-products, which are crucial for designing effective water treatment strategies and for the environmental risk assessment of such compounds (Mohammad Qutob, M. Hussein, K. Alamry, M. Rafatullah, 2022).

Properties

IUPAC Name |

[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl 4-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClNO4S/c1-14-2-9-18(10-3-14)28-20-11-4-15(12-19(20)23(25)26)13-27-21(24)16-5-7-17(22)8-6-16/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHGFPSKJRHIQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)COC(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

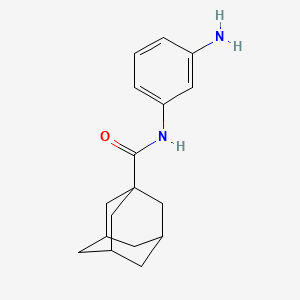

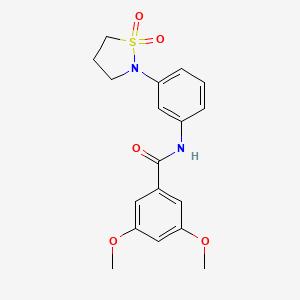

![4-[[1-(2-Chlorophenyl)cyclopropyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B2440178.png)

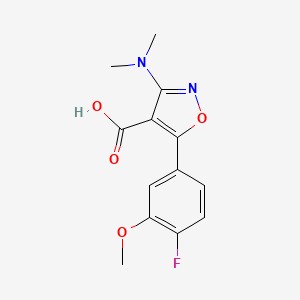

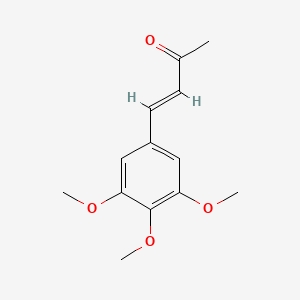

![(E)-ethyl 6-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)-5-methoxy-2-methylbenzofuran-3-carboxylate](/img/structure/B2440180.png)

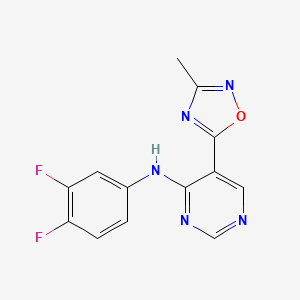

![(E)-6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2440190.png)

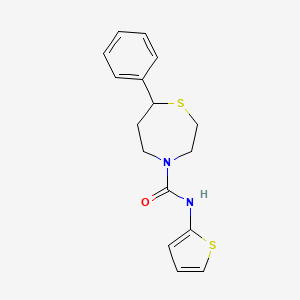

![3-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2440199.png)